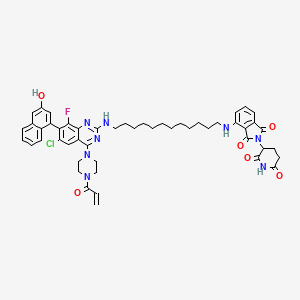

PROTAC KRAS G12C degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H54ClFN8O6 |

|---|---|

Molecular Weight |

917.5 g/mol |

IUPAC Name |

4-[12-[[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]dodecylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C50H54ClFN8O6/c1-2-41(63)58-24-26-59(27-25-58)46-36-30-37(51)42(35-29-32(61)28-31-16-11-12-17-33(31)35)44(52)45(36)56-50(57-46)54-23-14-10-8-6-4-3-5-7-9-13-22-53-38-19-15-18-34-43(38)49(66)60(48(34)65)39-20-21-40(62)55-47(39)64/h2,11-12,15-19,28-30,39,53,61H,1,3-10,13-14,20-27H2,(H,54,56,57)(H,55,62,64) |

InChI Key |

FMYAMLPDKZOVMB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)NCCCCCCCCCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Development of KRAS G12C PROTACs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, design, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) for the degradation of oncogenic KRAS G12C. It covers the underlying biology, key chemical matter, and detailed experimental protocols essential for researchers in the field of targeted protein degradation and oncology drug discovery.

Introduction: KRAS G12C, the "Undruggable" Target Redefined

The Kirsten Rat Sarcoma (KRAS) gene encodes a small GTPase that acts as a critical molecular switch for major signaling pathways controlling cell proliferation, differentiation, and survival.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets on its surface.[1][2] The G12C mutation, which involves the substitution of glycine (B1666218) with cysteine at codon 12, is highly prevalent in cancers like non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4][5] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state and driving uncontrolled tumor growth through hyperactivation of downstream signaling pathways.[3][6]

The KRAS G12C Signaling Cascade

In its active state, KRAS G12C stimulates multiple downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are central to tumorigenesis.[3][6] The constitutive signaling from the mutant protein promotes cell proliferation and survival, making it a prime therapeutic target.[7]

Limitations of Covalent Inhibitors

The discovery of a switch-II pocket that is accessible in the GDP-bound state of KRAS G12C led to the development of groundbreaking covalent inhibitors like sotorasib (B605408) (AMG510) and adagrasib (MRTX849).[4][8] These drugs bind irreversibly to the mutant cysteine, locking the protein in an inactive state.[5] While clinically effective, responses can be limited by intrinsic or acquired resistance, often driven by the reactivation of MAPK signaling or compensatory feedback loops.[9][10] This has spurred the development of complementary therapeutic strategies, such as targeted protein degradation.

PROTACs: A Degradation-Based Strategy

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate target proteins rather than just inhibiting them.[11] This technology offers a distinct and potentially more durable mechanism of action.

The PROTAC Mechanism of Action

A PROTAC consists of three components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[11] By simultaneously binding KRAS G12C and an E3 ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), the PROTAC forms a ternary complex.[1][9] This proximity induces the E3 ligase to poly-ubiquitinate KRAS G12C, marking it for destruction by the 26S proteasome.[1] The PROTAC is then released and can catalyze further degradation cycles.

Design and Discovery of KRAS G12C PROTACs

The development of a successful KRAS G12C PROTAC requires careful optimization of its three core components.

-

Warhead: The first reported KRAS G12C PROTACs utilized covalent warheads derived from existing inhibitors. LC-2, the first-in-class degrader, incorporates the MRTX849 warhead.[9][12] Later compounds were developed using the sotorasib (AMG510) scaffold.[10][13] The choice of a covalent or reversible warhead influences the PROTAC's catalytic potential, as covalent binding prevents recycling.[14]

-

E3 Ligase Ligand: Most KRAS G12C PROTACs recruit either VHL or CRBN E3 ligases.[15] The selection of the E3 ligase is critical, as productive ternary complex formation and subsequent degradation are highly dependent on the specific protein pair.[9][15] For example, LC-2 successfully degrades KRAS G12C by recruiting VHL.[9]

-

Linker: The linker's length, composition, and attachment points are crucial for establishing favorable protein-protein interactions within the ternary complex.[15] Early efforts with MRTX849-based PROTACs showed that shorter linkers (around 6 atoms) enabled more robust degradation.[1]

A key milestone was the development of LC-2 , which demonstrated for the first time that endogenous KRAS G12C could be degraded by a PROTAC.[9][12] LC-2 combines the MRTX849 warhead with a VHL ligand, inducing rapid and sustained degradation of KRAS G12C and suppressing MAPK signaling in cancer cell lines.[9][16]

Quantitative Analysis of KRAS G12C PROTAC Efficacy

The efficacy of PROTACs is quantified by several key metrics, including the concentration required for 50% degradation (DC₅₀), the maximum level of degradation (Dₘₐₓ), and the half-maximal inhibitory concentration (IC₅₀) for cell proliferation.

Table 1: In Vitro Degradation Potency of Key KRAS G12C PROTACs

| Compound | Warhead | E3 Ligase | Cell Line(s) | DC₅₀ (µM) | Dₘₐₓ | Citation(s) |

|---|---|---|---|---|---|---|

| LC-2 | MRTX849 | VHL | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | ~80% | [1][9][16] |

| YN14 | AMG510 | VHL | MIA PaCa-2 | Nanomolar range | >95% | [10] |

| Representative Cmpd. | Non-covalent | VHL | N/A | 0.1 | 90% |[15] |

Table 2: Anti-proliferative Activity of Key KRAS G12C PROTACs

| Compound | Cell Line | IC₅₀ | Citation(s) |

|---|---|---|---|

| YN14 | MIA PaCa-2 | Nanomolar range | [10] |

| III-2 | N/A | Potent activity reported |[13] |

Core Experimental Protocols

A systematic workflow is essential for the evaluation and optimization of novel PROTAC candidates.

Protocol 5.1: Western Blotting for Protein Degradation Quantification (DC₅₀/Dₘₐₓ)

This protocol is used to quantify the reduction in KRAS G12C protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed KRAS G12C mutant cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC compound (e.g., 0.01 to 25 µM) or DMSO as a vehicle control for a specified time (typically 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KRAS G12C overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the KRAS G12C band intensity to the loading control for each sample.

-

Calculate the percentage of remaining KRAS G12C relative to the DMSO control.

-

Plot the percentage of degradation versus the log concentration of the PROTAC and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 5.2: Ternary Complex Formation Assessment using NanoBRET®

This assay measures the formation of the KRAS G12C-PROTAC-E3 ligase complex in live cells.[17]

-

Plasmid Construction and Transfection:

-

Construct plasmids to express KRAS G12C fused to a NanoLuc® luciferase (energy donor) and an E3 ligase component (e.g., VHL) fused to a HaloTag® (energy acceptor).[17]

-

Co-transfect the plasmids into a suitable cell line (e.g., HEK293T).

-

-

Cell Plating and Labeling:

-

After 24 hours, plate the transfected cells into 96-well assay plates.

-

Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate.

-

-

PROTAC Treatment and Signal Measurement:

-

Treat the cells with a serial dilution of the PROTAC compound.

-

Add the Nano-Glo® Luciferase Assay Substrate.

-

Immediately measure both the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

Protocol 5.3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the anti-proliferative effect of the PROTAC.

-

Cell Plating and Treatment:

-

Seed KRAS G12C mutant cells in opaque-walled 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of the PROTAC compound.

-

-

Incubation:

-

Incubate the plates for an extended period (e.g., 72 hours) to allow for effects on cell proliferation.

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Mix on an orbital shaker to induce lysis and measure luminescence with a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the DMSO-treated control wells.

-

Plot the percentage of cell viability versus the log concentration of the PROTAC and fit to a dose-response curve to calculate the IC₅₀ value.

-

Protocol 5.4: Validating the PROTAC Mechanism of Action

These experiments confirm that degradation occurs through the intended ubiquitin-proteasome pathway.[1][9]

-

Proteasome and Neddylation Inhibition:

-

Pre-treat KRAS G12C cells with a proteasome inhibitor (e.g., 1 µM epoxomicin (B1671546) or MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[1] Neddylation is required for the activity of cullin-RING E3 ligases like VHL.[1]

-

Add the PROTAC at a concentration known to cause significant degradation (e.g., 2.5 µM LC-2) and incubate for the standard treatment time.

-

Perform Western blotting as described in Protocol 5.1. Rescue of KRAS G12C levels in the presence of these inhibitors confirms that degradation is proteasome- and neddylation-dependent.[1]

-

-

E3 Ligase Competition:

-

Pre-treat cells with a molar excess of a ligand that binds the E3 ligase but is not linked to a warhead (e.g., a VHL ligand for a VHL-recruiting PROTAC).

-

Add the PROTAC and perform Western blotting.

-

A rescue of KRAS G12C levels indicates that the PROTAC's effect is dependent on its engagement with the intended E3 ligase.[9]

-

-

Inactive Epimer Control:

-

Synthesize a stereoisomer (epimer) of the PROTAC where the E3 ligase ligand's stereochemistry is inverted, abrogating its ability to bind the E3 ligase (e.g., LC-2 Epimer).[1][9]

-

Treat cells with the inactive epimer and perform Western blotting. The absence of degradation confirms that recruitment of the E3 ligase is essential for activity.[9]

-

Conclusion and Future Directions

The development of PROTACs targeting KRAS G12C represents a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers. By inducing the complete removal of the oncoprotein, degraders offer a powerful and potentially more durable alternative to inhibition.[11] The first-in-class degrader, LC-2, provided crucial proof-of-concept, and ongoing research is focused on developing next-generation PROTACs with improved potency, selectivity, and drug-like properties.[9][10] Future efforts will likely explore reversible warheads to enhance catalytic activity, the recruitment of novel E3 ligases to achieve tissue-specific degradation, and combination strategies to overcome resistance.[9][14] This technical guide provides the foundational knowledge and protocols to empower researchers to contribute to this exciting and rapidly evolving field.

References

- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapies in Development for KRAS G12C–Mutated NSCLC [theoncologynurse.com]

- 6. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]

- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Ternary Complex Formation [worldwide.promega.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to PROTAC KRAS G12C Degrader-1 (LC-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and biological evaluation of PROTAC KRAS G12C degrader-1, scientifically designated as LC-2. This molecule is a first-in-class proteolysis-targeting chimera (PROTAC) capable of inducing the degradation of endogenous KRAS G12C, a key oncogenic driver in various cancers.

Chemical Structure and Mechanism of Action

This compound (LC-2) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the KRAS G12C protein. It consists of three key components:

-

A warhead that binds to KRAS G12C: LC-2 utilizes a derivative of MRTX849, a known covalent inhibitor of KRAS G12C, to selectively target the mutant protein.

-

A ligand that recruits an E3 ubiquitin ligase: LC-2 incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A chemical linker: A flexible linker connects the KRAS G12C-binding warhead and the VHL ligand.

The mechanism of action involves the formation of a ternary complex between KRAS G12C, LC-2, and the VHL E3 ligase. This proximity, induced by the PROTAC, leads to the polyubiquitination of KRAS G12C by the E3 ligase. The ubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome, leading to the suppression of downstream signaling pathways, such as the MAPK pathway, which are critical for cancer cell proliferation and survival.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (LC-2) from various cancer cell lines.

| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax (%) | Reference |

| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80 | [3] |

| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 | [4] |

| SW1573 | Homozygous | 0.76 ± 0.15 | ~90 | [4] |

| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90 | [4] |

| NCI-H358 | Heterozygous | 0.52 ± 0.30 | ~40 | [4] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Synthesis of this compound (LC-2)

The synthesis of LC-2 involves the coupling of the MRTX849-derived warhead with the VHL ligand via a suitable linker. While the exact, detailed step-by-step synthesis with yields for every intermediate is proprietary to its developers, the general synthetic strategy can be outlined based on published literature. The synthesis generally involves the preparation of three key building blocks: the KRAS G12C binder, the VHL ligand, and the linker, followed by their sequential coupling. A representative synthetic scheme is described in the supplementary information of the foundational paper by Bond et al.[5]

Experimental Protocols

Western Blotting for KRAS G12C Degradation

This protocol is used to quantify the amount of KRAS G12C protein in cells after treatment with LC-2.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2)

-

PROTAC LC-2

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS G12C, anti-GAPDH, or anti-β-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed KRAS G12C mutant cells in 12-well plates and allow them to adhere overnight.[6] Treat the cells with varying concentrations of LC-2 for a specified duration (e.g., 24 hours).[6]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for the Western blot.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-tubulin) to normalize for protein loading.

-

-

Detection and Analysis: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software.[6]

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cancer cell lines

-

PROTAC LC-2

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of LC-2 and incubate for the desired time period (e.g., 72 hours).

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[8][9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.[7]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Signaling Pathway of this compound (LC-2)

Caption: Mechanism of Action of this compound (LC-2).

Experimental Workflow for Characterizing LC-2

Caption: General experimental workflow for the synthesis and evaluation of LC-2.

References

- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. OUH - Protocols [ous-research.no]

- 8. promega.com [promega.com]

- 9. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]

Navigating E3 Ligase Selection for KRAS G12C Degradation: A Technical Guide to VHL vs. CRBN PROTACs

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy for targeting historically "undruggable" proteins like KRAS G12C. A critical determinant of a PROTAC's success is the choice of the recruited E3 ubiquitin ligase. This guide provides an in-depth technical comparison of two commonly utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), in the context of developing KRAS G12C degraders. We present a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to aid researchers in making informed decisions for their drug discovery programs.

E3 Ligase Selection: A Pivotal Decision

The selection of an E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. VHL and CRBN are the most predominantly used E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.

Current research suggests that for KRAS mutants, VHL-recruiting PROTACs have generally demonstrated more robust degradation of the endogenous protein compared to their CRBN-recruiting counterparts.[1] This has been a notable challenge in the development of effective CRBN-based KRAS G12C degraders.[2]

Quantitative Comparison of VHL and CRBN-based KRAS G12C Degraders

Table 1: VHL-Based KRAS G12C PROTAC Degrader (LC-2)

| Parameter | Cell Line | Value | Reference |

| DC50 | NCI-H23 | 250 nM | [3] |

| NCI-H2030 | 0.59 ± 0.20 μM | [2][4] | |

| MIA PaCa-2 | 0.25 - 0.76 μM | [5] | |

| SW1573 | 0.25 - 0.76 μM | [5] | |

| NCI-H358 | 0.25 - 0.76 μM | [5] | |

| Dmax | NCI-H23 | ~90% | [3] |

| NCI-H2030 | ~80% | [2][4] | |

| E3 Ligase Recruited | VHL | N/A | [3][5] |

Table 2: CRBN-Based KRAS G12C PROTAC Degrader (PROTAC KRAS G12C degrader-1)

| Parameter | Value | Reference |

| IC50 (for CRBN) | 414 nM | [6] |

| Endogenous KRAS G12C Degradation | Not reported to effectively degrade endogenous KRAS G12C. Degrades GFP-KRAS G12C in reporter cells. | [2][7] |

| E3 Ligase Recruited | CRBN | [6][7] |

Signaling Pathways and Mechanism of Action

To understand the impact of KRAS G12C degradation, it is crucial to visualize the downstream signaling pathways and the general mechanism of PROTACs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments in the development of KRAS G12C degraders.

Western Blot for KRAS G12C Degradation

Objective: To quantify the reduction in KRAS G12C protein levels following PROTAC treatment.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2)

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against KRAS G12C

-

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]

-

-

Cell Lysis and Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane.[8]

-

-

Immunoblotting:

-

Detection and Analysis:

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the effect of PROTAC-mediated KRAS G12C degradation on cell viability.

Materials:

-

KRAS G12C mutant cancer cell line

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

PROTAC stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in culture medium.

-

Add the diluted PROTAC to the wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.[10]

-

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][12]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[11][12]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

-

-

Data Acquisition and Analysis:

AlphaLISA Assay for Ternary Complex Formation

Objective: To detect and quantify the formation of the KRAS G12C-PROTAC-E3 ligase ternary complex.

Materials:

-

Tagged recombinant KRAS G12C protein (e.g., GST-tagged)

-

Tagged recombinant E3 ligase complex (e.g., FLAG- and His-tagged CRBN or VHL complex)

-

PROTAC of interest

-

AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor, anti-FLAG acceptor)

-

AlphaLISA assay buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the PROTAC in assay buffer.

-

Prepare solutions of the tagged KRAS G12C protein and the tagged E3 ligase complex at appropriate concentrations in assay buffer.

-

-

Assay Incubation:

-

In a 384-well plate, add the tagged KRAS G12C protein, the tagged E3 ligase complex, and the PROTAC dilutions.

-

Incubate the mixture to allow for ternary complex formation.[13]

-

-

Bead Addition:

-

Add the AlphaLISA donor and acceptor beads to the wells.

-

Incubate in the dark to allow for bead-protein binding.[13]

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible microplate reader.

-

The formation of a ternary complex brings the donor and acceptor beads into proximity, generating a luminescent signal. A bell-shaped curve is typically observed when plotting signal versus PROTAC concentration, from which the potency of ternary complex formation can be determined.[14]

-

NanoBRET™ Target Engagement Assay

Objective: To measure the engagement of the PROTAC with the E3 ligase (VHL or CRBN) in live cells.

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc®-E3 ligase fusion protein (e.g., VHL-NanoLuc®)

-

Transfection reagent

-

NanoBRET™ tracer for the specific E3 ligase

-

PROTAC of interest

-

Opti-MEM® I Reduced Serum Medium

-

White, opaque 96-well plates

-

Plate reader capable of measuring BRET signals

Procedure:

-

Cell Transfection:

-

Transfect HEK293 cells with the NanoLuc®-E3 ligase fusion vector and allow for protein expression.

-

-

Cell Plating:

-

Plate the transfected cells in a white, opaque 96-well plate.[15]

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the PROTAC.

-

Add the PROTAC dilutions to the cells.

-

Add the NanoBRET™ tracer at a predetermined concentration.[15]

-

-

Incubation:

-

Incubate the plate at 37°C, 5% CO₂ for a specified time (e.g., 2 hours).[15]

-

-

Substrate Addition and Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a BRET-capable plate reader, measuring both donor and acceptor emission.[15]

-

-

Data Analysis:

Conclusion and Future Perspectives

The available data suggest that VHL is currently a more favorable E3 ligase for the development of potent KRAS G12C degraders. However, the field of PROTACs is rapidly advancing, and the development of successful CRBN-based strategies for KRAS G12C and other mutants is an active area of research. The choice of E3 ligase may also be influenced by factors such as tissue-specific expression, potential for off-target effects, and the physicochemical properties of the final PROTAC molecule.[2]

This technical guide provides a framework for the rational selection and evaluation of E3 ligases for KRAS G12C PROTAC development. The detailed protocols and visual aids are intended to support researchers in designing and executing experiments to advance the discovery of novel therapeutics for KRAS-driven cancers. Future research focusing on direct, side-by-side comparisons of VHL and CRBN-based degraders under standardized conditions will be invaluable for further elucidating the optimal design principles for effective KRAS G12C degradation.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. OUH - Protocols [ous-research.no]

- 12. promega.com [promega.com]

- 13. SLAS2024 [slas2024.eventscribe.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. promega.com [promega.com]

- 16. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]

- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

The Formation of a Ternary Complex by a KRAS G12C Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS protein, particularly with the G12C mutation, has long been a challenging target in oncology. The advent of targeted protein degraders, such as those recruiting E3 ubiquitin ligases to the KRAS G12C mutant, represents a paradigm shift in therapeutic strategies. These hetero-bifunctional molecules, exemplified by the well-characterized degrader LC-2, function by inducing the formation of a ternary complex between the KRAS G12C protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein. This guide provides an in-depth technical overview of the core mechanism of action, focusing on the critical ternary complex formation, and presents key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. While specific biophysical parameters for the ternary complex of a molecule precisely named "KRAS G12C degrader-1" are not publicly available, the extensive data on the pioneering degrader LC-2 serves as a comprehensive model for understanding this therapeutic modality.

Mechanism of Action: The Ternary Complex

The primary mechanism of action for a KRAS G12C degrader is the formation of a transient ternary complex involving the degrader molecule, the target KRAS G12C protein, and a recruited E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase.[1][2][3][4][5][6][7] The degrader acts as a molecular glue, with one end binding to KRAS G12C and the other to the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the KRAS G12C protein, marking it for degradation by the proteasome.[5][6]

Quantitative Data Presentation

The efficacy of KRAS G12C degraders is quantified by their ability to induce degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the reported degradation data for the representative KRAS G12C degrader, LC-2, in various cancer cell lines.

Table 1: Degradation Efficacy of LC-2 in KRAS G12C Mutant Cancer Cell Lines [1][2][3][4][5]

| Cell Line | Cancer Type | KRAS G12C Genotype | DC50 (µM) | Dmax (%) |

| NCI-H2030 | Non-Small Cell Lung Cancer | Homozygous | 0.59 ± 0.20 | ~80 |

| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.32 ± 0.08 | ~75 |

| SW1573 | Non-Small Cell Lung Cancer | Homozygous | Not Reported | Not Reported |

| NCI-H23 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 | 90 |

| NCI-H358 | Non-Small Cell Lung Cancer | Heterozygous | Not Reported | >50 |

Table 2: General Properties of the KRAS G12C Degrader LC-2 [1][2]

| Property | Description |

| Mechanism of Action | Induces proteasomal degradation of KRAS G12C via ternary complex formation with VHL E3 ligase. |

| KRAS G12C Binder | Covalently binds to the mutant cysteine of KRAS G12C. |

| E3 Ligase Recruited | von Hippel-Lindau (VHL). |

| Downstream Effect | Suppression of MAPK signaling pathway. |

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Degrader Mechanism

The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which drives cell proliferation and survival. The KRAS G12C degrader induces the degradation of the mutant KRAS protein, thereby inhibiting these oncogenic signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. LC-2 | PROTACs | TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Characterization of PROTAC KRAS G12C Degrader-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biophysical characterization of PROTAC KRAS G12C degrader-1, a targeted protein degrader designed to eliminate the oncogenic KRAS G12C protein. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12C protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). The formation of a ternary complex between KRAS G12C, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12C oncoprotein.[1][2]

A well-characterized example of a PROTAC KRAS G12C degrader is LC-2, which covalently binds to KRAS G12C via a warhead derived from the inhibitor MRTX849 and recruits the VHL E3 ligase.[3][4] This guide will focus on the biophysical techniques used to characterize such degraders, with specific data presented for LC-2 where available.

Quantitative Data Summary

The following tables summarize the key biophysical and cellular parameters for a PROTAC KRAS G12C degrader. While specific binding affinities and cooperativity data for "this compound" or LC-2 are not publicly available, the tables below are structured to present such data. Cellular degradation data for LC-2 is provided.

Table 1: Biophysical Binding Affinities and Ternary Complex Cooperativity

| Parameter | Description | Value | Assay |

| Kd (PROTAC vs. KRAS G12C) | Dissociation constant for the binding of the PROTAC to KRAS G12C. | Data not available | SPR/BLI/ITC |

| Kd (PROTAC vs. E3 Ligase) | Dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., VHL). | Data not available | SPR/BLI/ITC |

| Kd (Ternary Complex) | Dissociation constant for the formation of the KRAS G12C-PROTAC-E3 ligase ternary complex. | Data not available | SPR/BLI/ITC |

| α (Cooperativity Factor) | A measure of the cooperativity in ternary complex formation (α = Kd binary / Kd ternary). α > 1 indicates positive cooperativity. | Data not available | SPR/BLI/ITC |

Table 2: Cellular Degradation Potency and Efficacy of LC-2

| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax (%) |

| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~75 |

| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 |

| SW1573 | Homozygous | 0.76 ± 0.30 | ~90 |

| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90 |

| NCI-H358 | Heterozygous | 0.52 ± 0.30 | ~40 |

Data for LC-2, a VHL-recruiting PROTAC, after 24 hours of treatment.[1][2]

Signaling Pathways and Mechanisms

KRAS G12C Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.

Caption: Oncogenic KRAS G12C signaling pathway leading to cell proliferation.

PROTAC Mechanism of Action

This compound induces the degradation of KRAS G12C by hijacking the ubiquitin-proteasome system. This involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent recognition and degradation by the proteasome.

Caption: Mechanism of PROTAC-induced degradation of KRAS G12C.

Experimental Protocols

This section provides detailed methodologies for the key biophysical and cellular assays used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the PROTAC to both KRAS G12C and the E3 ligase, as well as the formation of the ternary complex.

Experimental Workflow for SPR Analysis

References

A Technical Guide to Target Engagement Assays for PROTAC KRAS G12C Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core target engagement assays for "PROTAC KRAS G12C degrader-1," a proteolysis-targeting chimera designed to selectively induce the degradation of the KRAS G12C oncoprotein. This document details the underlying signaling pathways, the mechanism of action of the degrader, quantitative data from key experiments, and detailed protocols for essential target engagement assays.

Introduction to KRAS G12C and PROTAC Technology

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical node in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2][3] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways, driving tumorigenesis.[1][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeting proteins like KRAS G12C.[5] A PROTAC consists of a ligand that binds to the protein of interest (in this case, KRAS G12C), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[5] "this compound" is a Cereblon-based PROTAC that has been shown to induce the dimerization of CRBN and KRAS G12C, leading to the degradation of a GFP-KRAS G12C fusion protein in reporter cells.[7][8] Another well-characterized example, LC-2, utilizes a covalent warhead (based on MRTX849) to bind KRAS G12C and a ligand to recruit the von Hippel-Lindau (VHL) E3 ligase.[9][10]

Signaling Pathways and Mechanism of Action

KRAS G12C Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways that promote cancer cell proliferation and survival. The following diagram illustrates the central role of KRAS G12C in these pathways.

Mechanism of Action of this compound

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of KRAS G12C. The process involves the formation of a ternary complex, ubiquitination, and subsequent proteasomal degradation.

Quantitative Data Summary

The efficacy of PROTAC KRAS G12C degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the reported activity of the VHL-recruiting PROTAC LC-2 in various KRAS G12C mutant cancer cell lines after a 24-hour treatment.[9][10]

| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) |

| NCI-H2030 | Homozygous (+/+) | 0.59 ± 0.20 | ~80 |

| MIA PaCa-2 | Homozygous (+/+) | 0.32 ± 0.08 | ~75 |

| SW1573 | Homozygous (+/+) | 0.76 ± 0.30 | ~90 |

| NCI-H23 | Heterozygous (+/-) | 0.25 ± 0.08 | ~90 |

| NCI-H358 | Heterozygous (+/-) | 0.52 ± 0.30 | ~40 |

Data represents the mean ± standard deviation from two biological replicates.[9][10]

Another study on a representative VHL-based PROTAC reported a DC50 of 0.1 µM and a Dmax of 90% for KRAS G12C degradation.[11]

Experimental Protocols for Target Engagement Assays

A suite of biochemical and cell-based assays is essential for characterizing the target engagement of PROTAC KRAS G12C degraders. The following diagram outlines a typical experimental workflow.

KRAS G12C Degradation Assay (Western Blot)

Objective: To quantify the reduction in total KRAS G12C protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in 12-well plates and allow them to adhere overnight.[12] Treat the cells with the PROTAC KRAS G12C degrader at various concentrations for a specified duration (e.g., 24 hours).[12] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[3]

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KRAS overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., α-Tubulin or GAPDH).[12]

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.[12]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[12]

-

Normalize the KRAS band intensity to the loading control.

-

Calculate the percentage of KRAS remaining relative to the vehicle control to determine DC50 and Dmax values.

-

Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the KRAS G12C-PROTAC-E3 ligase ternary complex in live cells.

Methodology:

-

Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express KRAS G12C fused to a NanoLuc® luciferase (e.g., LgBiT-KRAS G12C) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag®.[13]

-

Assay Setup:

-

Seed the engineered cells into a 384-well plate.[13]

-

Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.

-

-

PROTAC Treatment: Treat the cells with the PROTAC degrader at various concentrations for a specified time (e.g., 4 hours).[13]

-

BRET Measurement:

-

Add the NanoLuc® substrate (furimazine) to the cells.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emissions.[13]

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

An increase in the BRET ratio indicates the proximity of KRAS G12C and the E3 ligase, confirming the formation of the ternary complex.

-

Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

-

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm direct binding of the PROTAC to KRAS G12C within the cellular environment by measuring changes in protein thermal stability.

Methodology:

-

Cell Treatment: Treat intact cells with the PROTAC degrader or vehicle control for a specified time.

-

Thermal Challenge: Heat the treated cells across a range of temperatures.[14]

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection:

-

Quantify the amount of soluble KRAS G12C remaining in the supernatant at each temperature using Western blotting or other sensitive protein detection methods like AlphaLISA®.[14]

-

-

Data Analysis:

-

Plot the amount of soluble KRAS G12C as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the compound has bound to and stabilized the KRAS G12C protein, confirming target engagement.

-

In-Cell Ubiquitination Assay

Objective: To detect the ubiquitination of KRAS G12C, a key step in PROTAC-mediated degradation.

Methodology:

-

Cell Treatment: Treat KRAS G12C mutant cells with the PROTAC degrader. To observe the accumulation of ubiquitinated KRAS G12C, co-treat with a proteasome inhibitor (e.g., MG132) to block its degradation.[15]

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of the proteins.[15]

-

Immunoprecipitation (IP):

-

Incubate the cell lysates with an anti-KRAS antibody to specifically pull down KRAS G12C and its modified forms.[15]

-

Use protein A/G beads to capture the antibody-protein complexes.

-

-

Western Blotting:

-

Elute the captured proteins from the beads and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody to detect the presence of a ladder of higher molecular weight bands corresponding to ubiquitinated KRAS G12C.[15]

-

Downstream Signaling Pathway Analysis

Objective: To assess the functional consequence of KRAS G12C degradation on its downstream signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Treat KRAS G12C mutant cells with the PROTAC degrader at various concentrations and time points. Lyse the cells as described for the degradation assay.

-

Western Blotting:

-

Data Analysis:

Conclusion

The suite of assays described in this guide provides a comprehensive framework for evaluating the target engagement of PROTAC KRAS G12C degraders. By systematically assessing target degradation, ternary complex formation, direct cellular binding, ubiquitination, and downstream signaling consequences, researchers can gain a thorough understanding of the mechanism of action and efficacy of these novel therapeutic agents. This detailed characterization is crucial for the optimization of lead compounds and their advancement in the drug development pipeline.

References

- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. selvita.com [selvita.com]

- 3. benchchem.com [benchchem.com]

- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifesensors.com [lifesensors.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Machinery of KRAS G12C Degradation: A Technical Guide to PROTAC-Mediated Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small-molecule inhibitors targeting the previously "undruggable" KRAS G12C mutant has marked a significant advancement in oncology. However, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to overcome these limitations by inducing the selective degradation of target proteins. This technical guide provides an in-depth exploration of the molecular basis for PROTAC-mediated ubiquitination and subsequent degradation of oncogenic KRAS G12C. We will delve into the critical components of this process, the experimental methodologies used to characterize it, and the quantitative parameters that define the efficacy of these novel therapeutics.

Core Mechanism: The PROTAC-Induced Ternary Complex

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case, KRAS G12C, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental mechanism of action relies on the formation of a ternary complex between the PROTAC, KRAS G12C, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of KRAS G12C. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged KRAS G12C protein.[1][2]

Two of the most utilized E3 ligases in the development of KRAS G12C PROTACs are the von Hippel-Lindau (VHL) E3 ligase and Cereblon (CRBN).[2][3] The choice of E3 ligase, the specific ligands, and the nature of the linker are all critical parameters that influence the efficiency and selectivity of degradation.[4]

dot

Quantitative Analysis of KRAS G12C Degraders

The efficacy of a PROTAC is determined by several key quantitative parameters, including its degradation efficiency (DC50 and Dmax) and binding affinities. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achievable.

VHL-Recruiting PROTACs

The first reported PROTAC capable of degrading endogenous KRAS G12C, named LC-2, utilizes a derivative of the KRAS G12C inhibitor MRTX849 to bind to the target protein and a ligand to recruit the VHL E3 ligase.[5]

| PROTAC | E3 Ligase | Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | VHL | NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80 | [5] |

| LC-2 | VHL | MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 | [5] |

| LC-2 | VHL | SW1573 | Homozygous | 0.76 ± 0.30 | ~90 | [5] |

| LC-2 | VHL | NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90 | [5] |

| LC-2 | VHL | NCI-H358 | Heterozygous | 0.52 ± 0.30 | ~40 | [5] |

Cereblon-Recruiting PROTACs

PROTACs that recruit the Cereblon (CRBN) E3 ligase have also been developed to target KRAS G12C. While initial attempts struggled to degrade endogenous KRAS G12C, subsequent optimization has led to potent degraders.[2]

| PROTAC | E3 Ligase | Cell Line | DC50 (µM) | Reference |

| Unnamed | CRBN | NCI-H358 | 0.03 | [6] |

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The characterization of PROTACs targeting KRAS G12C involves a suite of biochemical and cell-based assays to elucidate their mechanism of action and quantify their efficacy.

Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical methods can be employed to detect and quantify this interaction.

Protocol: NanoBRET Ternary Complex Assay

This protocol describes a live-cell assay to monitor the formation of the KRAS G12C-PROTAC-E3 ligase ternary complex.

-

Cell Preparation: Co-transfect HEK293 cells with plasmids encoding for LgBiT-KRAS G12C and SmBiT-KRAS G12C, along with either HaloTag-CRBN or HaloTag-VHL. Seed the transfected cells in a 384-well plate.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC for 4 hours.

-

Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a microplate reader.

-

Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the extent of ternary complex formation.

dot

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of KRAS G12C in a cell-free system.

Protocol: Recombinant Protein-Based Ubiquitination Assay

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following components:

-

10X Ubiquitination Buffer

-

ATP

-

E1 Activating Enzyme

-

E2 Conjugating Enzyme (e.g., UBE2D2)

-

Ubiquitin

-

Recombinant KRAS G12C protein

-

Recombinant E3 Ligase Complex (VHL or CRBN)

-

PROTAC (or DMSO as a vehicle control)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for KRAS G12C.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. The appearance of higher molecular weight bands corresponding to ubiquitinated KRAS G12C indicates a positive result.

-

Cellular Degradation Assay (Western Blot)

This is the standard method to quantify the degradation of endogenous KRAS G12C in cancer cell lines.

Protocol: Western Blot for KRAS G12C Degradation

-

Cell Culture and Treatment: Seed KRAS G12C mutant cancer cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well plates. The following day, treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate equal amounts of protein on an SDS-PAGE gel.

-

Immunoblotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against KRAS and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the KRAS G12C signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

dot

References

- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesensors.com [lifesensors.com]

- 7. reactionbiology.com [reactionbiology.com]

The Role of the Linker in the Efficacy of PROTAC KRAS G12C Degrader-1: A Technical Guide

Abstract: The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. For historically challenging targets like KRAS G12C, PROTACs offer a promising new modality. This technical guide provides an in-depth analysis of the single most critical, and often empirically determined, component of a PROTAC: the linker. With a specific focus on "PROTAC KRAS G12C degrader-1," a Cereblon-based degrader, we explore how linker properties—length, composition, and attachment points—govern the formation of a productive ternary complex and ultimately determine the efficacy of degradation. This guide synthesizes key data, outlines experimental protocols for evaluation, and presents visual workflows to inform researchers, scientists, and drug development professionals in the rational design of next-generation KRAS G12C degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2] They consist of three distinct components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The mechanism of action is catalytic. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[3] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[4] This event-driven pharmacology allows PROTACs to be effective at sub-stoichiometric concentrations, a key advantage over traditional occupancy-based inhibitors.[1]

KRAS G12C: A Pivotal Oncogenic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly pancreatic, colorectal, and lung cancers.[2][5] The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state. This leads to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade, driving uncontrolled cell proliferation and survival.[6]

While the development of covalent inhibitors like Sotorasib (AMG510) and Adagrasib (MRTX849) that target the mutant cysteine-12 has been a major breakthrough, challenges such as acquired resistance remain.[2][7] The PROTAC strategy offers a compelling alternative by not just inhibiting the protein's function but eliminating it entirely, thereby also removing any non-catalytic scaffolding functions.[2]

The Linker: Architect of Degradation Efficacy

The linker is not a passive spacer; it is a critical determinant of PROTAC activity.[1] Its length, rigidity, and chemical composition dictate the orientation and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[8]

-

Linker Length: An optimal linker length is essential. A linker that is too short may introduce steric clashes, preventing the formation of a stable ternary complex.[8] Conversely, an excessively long and flexible linker can incur a high entropic penalty upon complex formation, reducing stability and degradation efficiency.[8][9] The optimal length is highly dependent on the specific warhead and E3 ligase pair and must be determined empirically.[8]

-

Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, including solubility and cell permeability.[] Flexible linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, can explore a wider conformational space, which can be beneficial during initial screening.[8] Rigid linkers, incorporating elements like alkyl chains or cycloalkanes, can pre-organize the molecule into a favorable conformation for binding, potentially improving ternary complex stability.[]

Case Study: The Challenge of Degrading Endogenous KRAS G12C

The development of This compound (also referred to as compound 10 in its initial publication) provides a crucial lesson in the role of the linker. This degrader utilizes a KRAS G12C covalent warhead linked to a ligand for the Cereblon (CRBN) E3 ligase.[5][11]

Initial evaluations were promising: the degrader successfully induced dimerization between CRBN and KRAS G12C and effectively degraded an artificial GFP-KRAS G12C fusion protein in reporter cells.[5][11] However, it failed to degrade the endogenous KRAS G12C protein in pancreatic and lung cancer cell lines.[5] This suggests that while the linker was capable of bridging the two proteins, it did not orient them in a productive conformation for the poly-ubiquitination of the native KRAS G12C protein.[5]

This stands in contrast to the successful development of VHL-recruiting PROTACs like LC-2 . The precursor, LC-1, could bind to KRAS G12C but did not efficiently degrade it.[3][12] Through systematic optimization of the linker, researchers identified LC-2, which has a shorter linker of approximately 6 atoms.[12] This refined linker enabled robust and sustained degradation of endogenous KRAS G12C, demonstrating that subtle changes in linker architecture can be the difference between an inactive binder and a potent degrader.[3][12]

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation). The tables below summarize key data for the VHL-based degrader LC-2 and the findings for the CRBN-based degrader-1.

Table 1: Efficacy of VHL-Based KRAS G12C PROTACs in NCI-H2030 Cells

| Compound | Warhead | E3 Ligase Ligand | Linker Characteristics | DC50 (µM) | Dmax (%) | Outcome |

|---|---|---|---|---|---|---|

| LC-1 | MRTX849 | VHL | Longer, contains hydrolyzable amide | > 25 | < 20% | Engages KRAS, but inefficient degradation[12][13] |

| LC-2 | MRTX849 | VHL | Optimized, shorter (~6 atoms) | 0.59 ± 0.20 | ~80% | Potent and sustained degradation[3][12] |

Table 2: Efficacy of CRBN-Based this compound

| Compound | Warhead | E3 Ligase Ligand | Target System | Degradation Observed |

|---|---|---|---|---|

| Degrader-1 | Covalent KRAS G12C | Cereblon | GFP-KRAS G12C Fusion Protein | Yes[5][11] |

| Degrader-1 | Covalent KRAS G12C | Cereblon | Endogenous KRAS G12C | No[5] |

Key Experimental Protocols

Evaluating the efficacy of a KRAS G12C PROTAC involves a series of well-defined cellular and biochemical assays.

Cellular KRAS G12C Degradation Assay (Western Blot)

This is the primary assay to quantify the reduction of the target protein.

-

Cell Culture: Seed KRAS G12C mutant cancer cells (e.g., NCI-H2030, MIA PaCa-2) in 12-well plates and allow them to adhere overnight.[14]

-

Treatment: Treat the cells with a dose-response of the PROTAC degrader (e.g., 0.1 to 25 µM) for a specified duration (typically 24 hours). Include a vehicle control (e.g., DMSO).[14]

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration in the lysates using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for KRAS. Subsequently, probe with an antibody for a loading control (e.g., α-Tubulin or GAPDH).

-

Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.[14] Quantify band intensities using an imaging system (e.g., LI-COR Odyssey) and normalize KRAS levels to the loading control.[14] Calculate DC50 and Dmax values.

Analysis of Downstream Pathway Modulation

This assay determines if target degradation leads to the desired biological effect.

-

Protocol: Follow steps 1-6 from the degradation assay.

-

Immunoblotting: In addition to KRAS, probe membranes with antibodies against key downstream signaling nodes, particularly phosphorylated ERK (p-ERK) and total ERK.

-

Analysis: A reduction in the p-ERK/total ERK ratio indicates successful suppression of the MAPK signaling cascade.[7][12]

Ternary Complex Formation Verification (Competition Assay)

This experiment confirms that degradation is dependent on the PROTAC's engagement with the E3 ligase.

-

Protocol: Follow the degradation assay protocol.

-

Pre-treatment: One hour prior to adding the PROTAC degrader, pre-treat a set of wells with a molar excess (e.g., 10-100x) of the free E3 ligase ligand (e.g., free VHL ligand for LC-2).[3][12]

-

Analysis: If the degradation of KRAS G12C is rescued (i.e., protein levels are restored) in the pre-treated cells compared to cells treated with the PROTAC alone, it confirms that the degrader works by forming a ternary complex with the intended E3 ligase.[3]

Conclusion and Future Directions

The linker is the central nervous system of a PROTAC molecule, integrating the functions of the warhead and the E3 ligase ligand to produce a specific biological outcome. The case of This compound powerfully illustrates this principle: a linker capable of inducing ternary complex formation is not guaranteed to yield a productive geometry for ubiquitination and subsequent degradation of the endogenous target. Efficacy is a nuanced outcome of precise spatial and conformational arrangements dictated by the linker's structure.

The successful optimization of VHL-based degraders like LC-2 through empirical linker modification highlights the current state of the field. Future progress in designing potent KRAS G12C degraders will depend on:

-

Systematic Linker Libraries: Employing high-throughput synthesis and screening to more rapidly explore the vast chemical space of linkers.[15]

-

Computational Modeling: Leveraging structural biology and computational chemistry to rationally design linkers and predict ternary complex conformations, reducing the reliance on empirical screening.[16]

-

Exploring Diverse E3 Ligases: Moving beyond the commonly used VHL and CRBN ligases may unlock new geometries and opportunities for effective KRAS degradation.[2]

By focusing on a deep understanding of the structure-activity relationships of the linker, the field can accelerate the development of clinically effective PROTACs to finally conquer oncogenic targets like KRAS G12C.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

Catalytic Activity of PROTAC KRAS G12C Degrader-1: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the catalytic activity of PROTAC (Proteolysis Targeting Chimera) KRAS G12C degrader-1. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative performance metrics, and the experimental protocols required to evaluate this class of targeted protein degraders.

Introduction to PROTAC KRAS G12C Degrader-1

This compound is a heterobifunctional molecule designed to selectively eliminate the oncogenic KRAS G12C protein from cells.[1][2] Unlike traditional inhibitors that merely block the protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[2][3] This catalytic mechanism allows for substoichiometric activity, where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[4]

The KRAS G12C mutation is a significant driver in various cancers, including non-small cell lung cancer and colorectal cancer.[5][6] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways like the MAPK and PI3K pathways, which promote cell proliferation and survival.[5][7] this compound offers a novel therapeutic strategy by removing the entire KRAS G12C protein, thereby shutting down these oncogenic signals.[8][9]

Mechanism of Action

The catalytic cycle of this compound involves several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the KRAS G12C protein and an E3 ubiquitin ligase (commonly Cereblon or VHL), forming a ternary complex.[2][8][10]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the KRAS G12C protein.[11][12]

-

Proteasomal Degradation : The poly-ubiquitinated KRAS G12C protein is then recognized and degraded by the 26S proteasome.[2][4]

-

PROTAC Recycling : After degradation of the target protein, the PROTAC molecule is released and can engage another KRAS G12C protein and E3 ligase, continuing the degradation cycle.[4]

This process is dependent on a functional ubiquitin-proteasome system.[8] Inhibition of the proteasome or neddylation (a process required for E3 ligase function) can rescue the degradation of KRAS G12C, confirming the PROTAC-mediated mechanism.[2][8]

Quantitative Performance Data

The efficacy of PROTAC KRAS G12C degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize publicly available data for representative KRAS G12C-targeting PROTACs.

| Compound ID | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | VHL | NCI-H2030 | 0.59 ± 0.20 | ~80 | [2][8] |

| LC-2 | VHL | MIA PaCa-2 | 0.32 ± 0.08 | ~75 | [8] |

| LC-2 | VHL | SW1573 | 0.76 ± 0.30 | Not Reported | [8] |

| Representative Compound | VHL | Not Specified | 0.1 | 90 | [13] |

| YF-135 | VHL | H358 | Micromolar | Not Reported | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the catalytic activity of this compound.

Western Blot for Protein Degradation

Objective: To quantify the reduction in KRAS G12C protein levels following PROTAC treatment.[3][15]

Materials:

-

Cell line expressing KRAS G12C (e.g., NCI-H2030, MIA PaCa-2)

-

This compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[16][17]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-